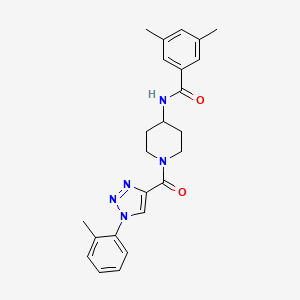

3,5-dimethyl-N-(1-(1-(o-tolyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide

Descripción

Propiedades

IUPAC Name |

3,5-dimethyl-N-[1-[1-(2-methylphenyl)triazole-4-carbonyl]piperidin-4-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27N5O2/c1-16-12-17(2)14-19(13-16)23(30)25-20-8-10-28(11-9-20)24(31)21-15-29(27-26-21)22-7-5-4-6-18(22)3/h4-7,12-15,20H,8-11H2,1-3H3,(H,25,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLBRCBRHLJPHSG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1N2C=C(N=N2)C(=O)N3CCC(CC3)NC(=O)C4=CC(=CC(=C4)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The preparation of 3,5-dimethyl-N-(1-(1-(o-tolyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide typically involves a multi-step synthetic route. One common approach is as follows:

Synthesis of the Triazole Ring:

Formation of Piperidine Ring: : The next step involves cyclization to form the piperidine ring, often using a nucleophilic substitution reaction.

Amidation Reaction: : The final step is the formation of the benzamide group through an amidation reaction between the piperidine derivative and 3,5-dimethylbenzoyl chloride.

Industrial Production Methods

Industrial production methods focus on optimizing the yield and purity while minimizing costs and environmental impact. Continuous flow synthesis and the use of greener solvents and reagents are among the strategies employed in industrial settings.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: : The compound can undergo oxidation, particularly at the methyl groups, forming the corresponding ketones or carboxylic acids.

Reduction: : Reduction reactions can convert certain functional groups, like nitro groups, into amines.

Common Reagents and Conditions

Oxidizing Agents: : Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

Reducing Agents: : Lithium aluminium hydride (LiAlH₄), sodium borohydride (NaBH₄)

Catalysts for Substitution Reactions: : Aluminum chloride (AlCl₃), Iron(III) chloride (FeCl₃)

Major Products

Oxidation Products: : 3,5-Dimethylbenzoic acid, ketone derivatives

Reduction Products: : Amine derivatives

Substitution Products: : Various substituted aromatic compounds

Aplicaciones Científicas De Investigación

Chemistry

The compound is used as a building block in organic synthesis due to its reactive functional groups.

Biology

It serves as a ligand in the study of receptor-ligand interactions.

Medicine

Research is ongoing into its potential use as a pharmaceutical agent due to its structural similarity to known bioactive molecules.

Industry

The compound finds applications in the development of advanced materials and as an intermediate in the synthesis of other complex molecules.

Mecanismo De Acción

The exact mechanism by which 3,5-dimethyl-N-(1-(1-(o-tolyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide exerts its effects is still under investigation. It is believed to interact with specific molecular targets, potentially modulating pathways involved in cellular signaling and metabolic processes.

Comparación Con Compuestos Similares

Substituent Variations in Benzamide-Piperidine Derivatives

The target compound shares a benzamide-piperidine scaffold with analogs reported in , but differs in substituent patterns:

Key Observations :

- Electron-Withdrawing vs. Electron-Donating Groups : The target compound’s 3,5-dimethyl substituents are electron-donating, contrasting with trifluoromethyl (8a, 8b) or chloro/methoxy (8c) groups in analogs. This may enhance metabolic stability compared to electron-deficient benzamides .

- Heterocyclic Diversity: The o-tolyl-triazole in the target differs from urea-linked benzyl groups (8a–8c) and tetrazole systems (9o).

- Steric Effects : The ortho-methyl group on the triazole’s aryl ring may introduce steric hindrance absent in analogs with para-substituted aryl systems (e.g., 8a–8c).

Structural and Analytical Methodologies

- Crystallography : While SHELXL is widely used for small-molecule refinement , the absence of crystallographic data for the target compound limits direct comparison of packing motifs or hydrogen-bonding networks.

- Software Tools : WinGX and ORTEP () are standard for visualizing anisotropic displacement ellipsoids and molecular geometry , applicable to both the target and analogs.

Actividad Biológica

3,5-Dimethyl-N-(1-(1-(o-tolyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including its mechanisms of action, efficacy against various pathogens, and cytotoxicity profiles.

Chemical Structure

The compound features a triazole ring, which is known for its diverse biological activities. The structure can be represented as follows:

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. Notably, the triazole moiety is involved in various pharmacological effects, including anti-inflammatory and antimicrobial properties.

Biological Activity Overview

Antitubercular Activity

A study synthesized a series of benzamide derivatives, including compounds similar to 3,5-dimethyl-N-(1-(1-(o-tolyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide. Among these compounds, several exhibited promising antitubercular activity against Mycobacterium tuberculosis H37Ra. The most potent derivative showed an IC90 of 40.32 μM, indicating significant efficacy in inhibiting bacterial growth .

Anticancer Potential

Research has indicated that the compound may inhibit Plk1 through its interaction with the polo-box domain (PBD). This inhibition leads to mitotic arrest in cancer cells while sparing normal cells from excessive cytotoxicity. This selectivity is crucial for developing safer cancer therapeutics .

Cytotoxicity Assessment

In cytotoxicity assays conducted on human embryonic kidney (HEK-293) cells, the compound demonstrated low toxicity levels at concentrations that were effective against Mycobacterium tuberculosis. This suggests a favorable safety profile for further development in clinical settings .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.